molecular formula C28H23N B14581087 4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline CAS No. 61629-53-6

4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline

Cat. No.: B14581087
CAS No.: 61629-53-6
M. Wt: 373.5 g/mol
InChI Key: ZBVQTOFYNLGJIR-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline is an organic compound characterized by its unique structure, which includes phenylethenyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of aniline with phenylethenyl derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where aniline is reacted with 4-bromo-2-phenylethenylbenzene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylethenyl)aniline: A simpler derivative with one phenylethenyl group.

    N-Phenyl-4-(2-phenylethenyl)aniline: A related compound with a different substitution pattern.

Uniqueness

4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61629-53-6

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

IUPAC Name

4-(2-phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline

InChI

InChI=1S/C28H23N/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22,29H

InChI Key

ZBVQTOFYNLGJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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